Methyl3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside
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Overview
Description
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside is a complex organic compound widely utilized in the field of carbohydrate chemistry. This compound is known for its unique structural features, which include multiple protective groups that make it a valuable intermediate in the synthesis of various glycosides and glycoconjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside typically involves several steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the galactopyranoside are protected using isopropylidene and trityl groups to prevent unwanted reactions during subsequent steps.
Methylation: The protected galactopyranoside undergoes methylation at the 2-O position using methyl iodide in the presence of a base such as sodium hydride.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems enhances efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding aldehydes or ketones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane as solvent, room temperature.
Reduction: Sodium borohydride, methanol as solvent, low temperature.
Substitution: Nucleophiles like sodium azide, dimethylformamide (DMF) as solvent, elevated temperature.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of glycosylation processes and carbohydrate-protein interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside involves its ability to act as a glycosyl donor or acceptor in various biochemical reactions. The protective groups stabilize the molecule, allowing for selective reactions at specific positions. The compound interacts with enzymes and other molecular targets involved in glycosylation pathways, facilitating the formation of glycosidic bonds.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-O-Isopropylidene-alpha-D-galactopyranoside: Lacks the trityl and methyl groups, making it less versatile in certain synthetic applications.
Methyl 3,4-O-Isopropylidene-L-threonate: Used in different synthetic contexts, particularly in the synthesis of dihydrofuran substrates.
Uniqueness
Methyl 3,4-O-Isopropylidene-2-O-methyl-6-O-trityl-alpha-D-galactopyranoside is unique due to its multiple protective groups, which provide stability and selectivity in reactions. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C30H34O6 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
6,7-dimethoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran |
InChI |
InChI=1S/C30H34O6/c1-29(2)35-25-24(34-28(32-4)27(31-3)26(25)36-29)20-33-30(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24-28H,20H2,1-4H3 |
InChI Key |
VFTABCBBMAWCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC(C(C2O1)OC)OC)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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